molecular formula C12H14N2S3 B2840110 5-({[4-(Propan-2-yl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-thiol CAS No. 790681-66-2

5-({[4-(Propan-2-yl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-thiol

Cat. No. B2840110
CAS RN: 790681-66-2
M. Wt: 282.44
InChI Key: DGQFYWWIBRLTGX-UHFFFAOYSA-N
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Description

The compound “5-({[4-(Propan-2-yl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-thiol” is a chemical compound with the molecular formula C12H14N2S3 . It is also known as "5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazole-2-thiol" .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. This ring is substituted with a thiol group and a sulfanyl group, the latter of which is attached to a benzyl group that is further substituted with an isopropyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.45 . The predicted Log Kow (octanol-water partition coefficient) is 3.92, indicating that it is somewhat hydrophobic . The predicted boiling point is 477.99°C, and the predicted melting point is 202.32°C .

Future Directions

The future directions for this compound could involve further studies on its synthesis, chemical reactions, and potential pharmacological activities. Given the interest in similar compounds for their potential as antidepressants , this compound could also be studied in this context.

properties

IUPAC Name

5-[(4-propan-2-ylphenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S3/c1-8(2)10-5-3-9(4-6-10)7-16-12-14-13-11(15)17-12/h3-6,8H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQFYWWIBRLTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CSC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({[4-(Propan-2-yl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-thiol

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